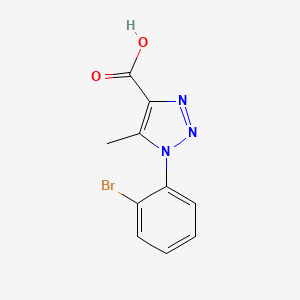

1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2-bromophenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 2. This compound belongs to the broader class of 1,2,3-triazole-4-carboxylic acids, which are widely studied for their synthetic versatility, coordination chemistry, and biological activities such as antimicrobial and anticancer properties .

Properties

IUPAC Name |

1-(2-bromophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRDZUITJRPGNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001177911 | |

| Record name | 1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210159-10-7 | |

| Record name | 1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210159-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001177911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Bromination: The starting material, 2-bromophenol, undergoes bromination to introduce the bromine atom at the ortho position of the benzene ring.

Triazole Formation: The brominated phenol is then reacted with a suitable azide source, such as sodium azide, under specific reaction conditions to form the triazole ring.

Methylation: The triazole ring is methylated using a methylating agent like methyl iodide to introduce the methyl group at the 5-position.

Carboxylation: Finally, the carboxylic acid group is introduced using a carboxylation reaction, often involving carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives.

Reduction: The triazole ring can be reduced to form aminotriazoles.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas with a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide or ammonia, under appropriate conditions.

Major Products Formed:

Oxidation: Phenolic derivatives, such as 2-bromophenol-5-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: Aminotriazoles, such as this compound amine.

Substitution: Hydroxylated or aminated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Triazole derivatives, including 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, have been studied for their antimicrobial properties. Research indicates that certain triazole compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antibiotics .

-

Anticancer Activity :

- Studies have shown that triazoles can function as effective anticancer agents. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds similar to this compound have demonstrated antiproliferative effects against several cancer cell lines .

- Anti-inflammatory Agents :

Agrochemical Applications

- Fungicides :

- Herbicides :

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives against common pathogens. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) comparable to existing antibiotics .

Case Study 2: Anticancer Properties

In a study investigating the anticancer effects of triazole derivatives on human cancer cell lines, it was found that certain compounds led to a reduction in cell viability by inducing apoptosis. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is often dysregulated in cancer cells .

Mechanism of Action

The mechanism by which 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Electronic Effects

- 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (Positional Isomer): The para-bromophenyl derivative differs in the bromine substituent position.

- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid :

The ethoxy group at the para position and formyl group at position 5 introduce distinct electronic effects. This compound exhibits ring-chain tautomerism, with the open aldehyde form dominating (~80%) in solution, unlike brominated analogs where tautomerism is less prominent .

Functional Group Variations

- 1-(4-(Aminosulfonyl)phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: The sulfonamide group at position 4 enhances hydrogen-bonding capacity and biological targeting, as seen in antithrombotic agents .

Table 1: Structural and Functional Comparison

Biological Activity

1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This compound's structure includes a bromophenyl group and a carboxylic acid functional group, contributing to its potential pharmacological properties.

- Chemical Formula: C₁₀H₈BrN₃O₂

- Molecular Weight: 282.1 g/mol

- IUPAC Name: 1-(2-bromophenyl)-5-methyltriazole-4-carboxylic acid

- PubChem CID: 15399547

- Appearance: Powder

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anticancer agent and antimicrobial compound.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity: The compound has shown promising cytotoxic activity against human leukemia cell lines and solid tumors. In vitro studies revealed that it could induce apoptosis in cancer cells, evidenced by increased levels of p53 and caspase-3 cleavage, which are indicators of apoptotic pathways .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Apoptosis induction |

| U-937 (monocytic leukemia) | 2.41 | Apoptosis induction |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics. Its structure allows for interactions with bacterial membranes, potentially disrupting their function .

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the phenyl ring is crucial for enhancing biological activity. Studies have shown that modifications to the triazole and phenyl groups can significantly alter the compound's potency against cancer cells .

Case Studies

Several studies have investigated the efficacy of this compound:

- Study on Anticancer Properties:

- Antimicrobial Evaluation:

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?

While direct synthesis of this compound is not detailed in the provided evidence, analogous methods for related triazoles can be adapted. For example:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC): React 2-bromophenyl azide with a methyl-substituted alkyne carboxylate precursor. This method is widely used for regioselective triazole formation.

- Post-functionalization: Brominate a pre-synthesized triazole-carboxylic acid derivative using bromine in acetic acid (as described for a similar compound in ) .

Key considerations: Optimize reaction temperature (80–100°C) and stoichiometry to avoid over-bromination. Purify via recrystallization or column chromatography.

Q. How is the compound structurally characterized?

Combine multiple techniques for unambiguous confirmation:

- X-ray crystallography: Resolve the triazole core and substituent orientations. highlights monoclinic space group Pn with two independent molecules in the asymmetric unit, linked by C–H⋯O/N hydrogen bonds and Br⋯Br interactions .

- NMR spectroscopy: Use - and -NMR to confirm the 2-bromophenyl group (δ ~7.5–8.0 ppm for aromatic protons) and carboxylic acid proton (δ ~13 ppm, broad).

- Mass spectrometry (HRMS): Verify the molecular ion peak (CHBrNO, theoretical m/z 296.98).

Q. What physicochemical properties are critical for experimental design?

- Purity: ≥95% (HPLC recommended; see for purity benchmarks) .

- Solubility: Likely polar aprotic solvents (DMF, DMSO) due to the carboxylic acid group. Test solubility in aqueous buffers (pH-dependent ionization).

- Stability: Store at –20°C in inert atmosphere; monitor degradation via TLC or LC-MS under light/heat.

Advanced Research Questions

Q. How do crystallographic features influence reactivity and intermolecular interactions?

The triazole ring and bromophenyl group create a planar structure (r.m.s. deviation ~0.03 Å) with a twisted bromophenyl substituent (~52° relative to the triazole plane). This geometry affects:

- Packing interactions: Br⋯Br (3.59–3.65 Å) and C–H⋯O/N hydrogen bonds stabilize the crystal lattice () .

- Reactivity: The electron-withdrawing bromine and carboxylic acid groups enhance electrophilic substitution at the triazole C-5 position.

Q. Table 1: Crystallographic Data (Adapted from )

| Parameter | Value |

|---|---|

| Space group | Pn (monoclinic) |

| Unit cell dimensions | a, b, c (Å); β (°) |

| Hydrogen bonds | C–H⋯O (2.50 Å), C–H⋯N (2.65 Å) |

| Halogen interactions | Br⋯Br (3.59–3.65 Å) |

Q. What methodologies are used to evaluate biological activity?

While direct data for this compound is lacking, triazole derivatives are tested via:

- Enzyme inhibition assays: Measure IC against targets like carbonic anhydrase or kinases using fluorometric/colorimetric substrates () .

- Antimicrobial screening: Use broth microdilution (MIC) against Gram-positive/negative bacteria ( recommends agar diffusion for triazoles) .

Controls: Include positive controls (e.g., ciprofloxacin for bacteria) and assess cytotoxicity (MTT assay on mammalian cells).

Q. How does the 2-bromophenyl substituent affect regioselectivity in further reactions?

The bromine atom acts as a directing group:

- Electrophilic substitution: Favors para positions relative to Br in aromatic reactions.

- Cross-coupling: Utilize Suzuki-Miyaura coupling with boronic acids to replace Br, leveraging Pd catalysts (e.g., Pd(PPh)) in THF/HO).

Methodological tip: Monitor reaction progress via -NMR to detect aryl-Br bond cleavage (~6.8–7.2 ppm shifts).

Q. How to design stability studies under varying conditions?

- Thermal stability: Use TGA/DSC to identify decomposition temperatures (expected >200°C for triazoles).

- Photostability: Expose to UV light (254 nm) and analyze degradation products via LC-MS.

- Hydrolytic stability: Incubate in buffers (pH 1–13) and quantify intact compound over 24–72 hours.

Q. Contradictions/Limitations in Evidence

- Synthesis variability: Bromination conditions (e.g., AcOH vs. DCM solvents) may alter yields or byproducts ( vs. 2) .

- Biological activity: Substituent position (2- vs. 4-bromophenyl) significantly impacts target affinity; extrapolate cautiously from related compounds ( vs. 12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.